molecular formula C6H5Cl2N B1322306 2,5-Dichloro-4-methylpyridine CAS No. 886365-00-0

2,5-Dichloro-4-methylpyridine

Cat. No.: B1322306
CAS No.: 886365-00-0
M. Wt: 162.01 g/mol
InChI Key: KGQACOJSDXKHTB-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methylpyridine is an organic compound with the molecular formula C6H5Cl2N. It is a derivative of pyridine, where two chlorine atoms are substituted at the 2nd and 5th positions, and a methyl group is substituted at the 4th position. This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

2,5-Dichloro-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

2,5-Dichloro-4-methylpyridine should be stored at 0-8°C . It is recommended to avoid contact with skin and eyes, and to avoid breathing in dust . If swallowed, immediate medical assistance should be sought .

Mechanism of Action

Target of Action

The primary target of 2,5-Dichloro-4-methylpyridine is the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound interacts with the metal catalyst in the SM coupling reaction, which involves chemically differentiated fragments that participate in electronically divergent processes .

Mode of Action

In the SM coupling reaction, this compound undergoes two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is the primary biochemical pathway affected by this compound. This reaction is known for its exceptionally mild and functional group tolerant conditions, and the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The compound’s interaction with its targets leads to changes in the SM coupling conditions, influencing the overall reaction process .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the changes it induces in the SM coupling reaction . By interacting with the metal catalyst and participating in oxidative addition and transmetalation processes, this compound plays a crucial role in the formation of carbon–carbon bonds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 0-8°C to maintain its stability . Additionally, it’s known to be incompatible with strong oxidizing agents . These factors can affect the compound’s action, efficacy, and stability in the SM coupling reaction .

Biochemical Analysis

Biochemical Properties

2,5-Dichloro-4-methylpyridine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to participate in nucleophilic substitution reactions, where it can act as an electrophile due to the electron-withdrawing effects of the chlorine atoms. This compound can interact with enzymes that facilitate such reactions, potentially inhibiting or modifying their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in detoxification pathways, possibly through the activation or inhibition of transcription factors. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, it may inhibit the activity of cytochrome P450 enzymes by binding to their heme group, preventing the metabolism of substrates. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic processes. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage considerations in the use of this compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism, potentially leading to changes in energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It may be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in detoxification and metabolism. The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloro-4-methylpyridine can be synthesized through several methods. One common method involves the chlorination of 4-methylpyridine. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures. The reaction proceeds as follows:

C6H7N+2Cl2C6H5Cl2N+2HCl\text{C}_6\text{H}_7\text{N} + 2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{Cl}_2\text{N} + 2\text{HCl} C6​H7​N+2Cl2​→C6​H5​Cl2​N+2HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The chlorination reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to remove chlorine atoms or to modify the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethyl sulfoxide or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include 2,5-dichloro-4-formylpyridine or 2,5-dichloro-4-carboxypyridine.

    Reduction: Products include partially or fully dechlorinated pyridines.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloropyridine: Lacks the methyl group at the 4th position.

    4-Methylpyridine: Lacks the chlorine atoms at the 2nd and 5th positions.

    2,4-Dichloro-5-methylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

2,5-Dichloro-4-methylpyridine is unique due to the specific positioning of its chlorine atoms and methyl group, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

2,5-dichloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQACOJSDXKHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622350
Record name 2,5-Dichloro-4-methylpyridine
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Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-00-0
Record name 2,5-Dichloro-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-4-methylpyridine
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